N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide
Overview
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: It is used in studies to understand the mechanism of action of thiazole derivatives and their interaction with biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-(4-methoxyphenyl)-1,3-thiazol-2-yl bromide.
Coupling with Benzamide: The intermediate is then coupled with 4-(prop-2-en-1-yloxy)benzamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide.
Reduction: Formation of 4-(4-methoxyphenyl)-1,3-thiazolidine-2-yl]-4-(prop-2-en-1-yloxy)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial enzymes involved in cell wall synthesis, leading to antimicrobial activity.
Pathways Involved: The compound affects the biosynthesis of bacterial lipids and disrupts the signaling pathways in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer properties.
1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)methanimine: Known for its antimicrobial activity.
Uniqueness
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide is unique due to its specific structural features, such as the prop-2-en-1-yloxy group, which enhances its biological activity and selectivity compared to other thiazole derivatives .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-prop-2-enoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-3-12-25-17-10-6-15(7-11-17)19(23)22-20-21-18(13-26-20)14-4-8-16(24-2)9-5-14/h3-11,13H,1,12H2,2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZHATJZLHLBIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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